2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE
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Overview
Description
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two piperidine groups and a prop-2-en-1-yloxy group attached to the triazine ring
Preparation Methods
The synthesis of 2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, piperidine, and allyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Scientific Research Applications
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may have applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. It may be explored as a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
Comparison with Similar Compounds
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE can be compared with other similar compounds, such as:
2,4,6-TRIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: This compound has three piperidine groups attached to the triazine ring, making it structurally similar but with different chemical properties.
2,4-BIS(MORPHOLIN-4-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE: This compound contains morpholine groups instead of piperidine groups, leading to variations in reactivity and applications.
2,4-BIS(PIPERIDIN-1-YL)-6-(METHOXY)-1,3,5-TRIAZINE:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
2,4-di(piperidin-1-yl)-6-prop-2-enoxy-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-13-22-16-18-14(20-9-5-3-6-10-20)17-15(19-16)21-11-7-4-8-12-21/h2H,1,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDUSPQPFSBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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